molecular formula C18H25ClN6 B2536405 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179489-34-9

4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2536405
CAS No.: 1179489-34-9
M. Wt: 360.89
InChI Key: UXYYYPSBTJQICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of pyrrolidine and m-tolyl groups attached to a triazine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions using pyrrolidine and suitable catalysts.

    Attachment of m-Tolyl Group: The m-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Lacks the m-tolyl group, which may affect its chemical and biological properties.

    4,6-di(morpholin-4-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride: Contains morpholine groups instead of pyrrolidine, leading to different reactivity and applications.

Uniqueness

4,6-di(pyrrolidin-1-yl)-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride is unique due to the presence of both pyrrolidine and m-tolyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6.ClH/c1-14-7-6-8-15(13-14)19-16-20-17(23-9-2-3-10-23)22-18(21-16)24-11-4-5-12-24;/h6-8,13H,2-5,9-12H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYYPSBTJQICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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